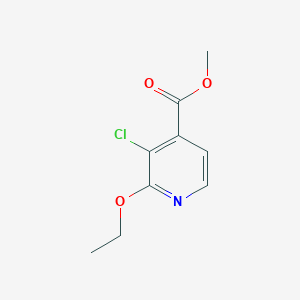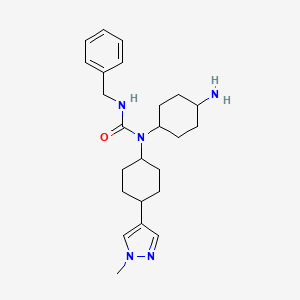
2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a dimethylated indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one typically involves the bromination of 1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain the desired product with high purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products:
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs or as a probe to study biological pathways and mechanisms.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
- 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-ethanone
- 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-propan-1-one
- 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-butan-1-one
Comparison: Compared to its analogs, 2-Bromo-1-(1,2-dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one is unique due to the presence of two fluorine atoms. This fluorination can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
特性
分子式 |
C12H10BrF2NO |
|---|---|
分子量 |
302.11 g/mol |
IUPAC名 |
2-bromo-1-(1,2-dimethylindol-3-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C12H10BrF2NO/c1-7-10(11(17)12(13,14)15)8-5-3-4-6-9(8)16(7)2/h3-6H,1-2H3 |
InChIキー |
IBUFVZFURAKIFH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(F)(F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)






